Product packaging for 1-(Benzylamino)-2-phenylpropan-2-ol(Cat. No.:)

1-(Benzylamino)-2-phenylpropan-2-ol

Cat. No.: B12048589
M. Wt: 241.33 g/mol
InChI Key: AQNMRRLWGULCLS-UHFFFAOYSA-N
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Description

1-(Benzylamino)-2-phenylpropan-2-ol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO B12048589 1-(Benzylamino)-2-phenylpropan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-(benzylamino)-2-phenylpropan-2-ol

InChI

InChI=1S/C16H19NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3

InChI Key

AQNMRRLWGULCLS-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 Benzylamino 2 Phenylpropan 2 Ol

Established Racemic Synthesis Approaches

Racemic mixtures of 1-(benzylamino)-2-phenylpropan-2-ol can be prepared through several conventional organic reactions. These methods are often characterized by their operational simplicity and the use of readily available starting materials.

Grignard Reagent-Based Routes and Precursor Chemistry

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a viable route to this compound. missouri.edupearson.commiracosta.edu This approach typically involves the reaction of a suitable Grignard reagent with a carbonyl compound. For instance, the addition of a methyl Grignard reagent to phenylacetaldehyde (B1677652) can produce 1-phenylpropan-2-ol. sarthaks.com Similarly, reacting phenylmagnesium bromide with an appropriate aldehyde can yield 1-phenylethanol. missouri.edu The resulting alcohol can then be further functionalized to introduce the benzylamino group.

Reductive Amination Strategies from Propanone Derivatives

Reductive amination is a widely employed method for the synthesis of amines and their derivatives. youtube.com In the context of this compound, this strategy involves the reaction of a propanone derivative with benzylamine (B48309) to form an intermediate imine or enamine, which is then reduced to the desired secondary amine.

A common starting material for this route is 1-phenyl-2-propanone. Its reaction with benzylamine, followed by reduction, yields the target compound. The choice of reducing agent is crucial for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation as it is mild enough to selectively reduce the imine in the presence of the ketone. The reaction is often catalyzed by an acid, such as acetic acid, to facilitate the formation of the Schiff base intermediate.

ParameterTested RangeOptimal ValueYield (%)
Benzylamine:Ketone 1:1 to 1.5:11.2:178
Reducing Agent NaBH3CN, NaBH4NaBH3CN78 vs. 52
Solvent MeOH, EtOH, THFMeOH78

Table 1: Optimization of Reductive Amination Conditions.

Hydrogenation Protocols Utilizing Substituted Amines and Ketones

Catalytic hydrogenation represents another important strategy for the synthesis of this compound. This method typically involves the reaction of a suitable ketone precursor with a substituted amine in the presence of a metal catalyst and hydrogen gas.

For example, the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine, such as benzylamine, under catalytic reduction conditions can produce L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol. google.com Subsequent hydrogenolysis can then be used to remove the N-aralkyl group if desired. google.com Platinum-based catalysts, such as platinum on carbon (Pt/C), are often employed for these reductive amination reactions. google.com The enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) has also been studied using platinum catalysts supported on zirconia. researchgate.net

Aminomethylation and Alkylation Routes for Analogous Structures

Aminomethylation and alkylation reactions provide alternative pathways to structures analogous to this compound. The Mannich reaction, a classic example of aminomethylation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Enantioselective aminomethylation of 1-(benzyloxy)propan-2-one has been achieved using a chiral catalyst, leading to Mannich products with high yields and optical purity. researchgate.netresearchgate.net

Amine alkylation, a nucleophilic substitution reaction between an alkyl halide and an amine, is another fundamental method for forming carbon-nitrogen bonds. wikipedia.org While direct alkylation of ammonia (B1221849) or primary amines can lead to mixtures of products due to over-alkylation, it can be a useful method for the synthesis of tertiary and quaternary amines. wikipedia.orglibretexts.org For the synthesis of secondary amines, specific strategies are often required to achieve selectivity. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure this compound, which is often required for pharmaceutical applications.

Catalytic Asymmetric Reductions of Prochiral Ketones

A key strategy for the asymmetric synthesis of amino alcohols is the catalytic asymmetric reduction of prochiral ketones. nih.gov This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction, leading to the formation of a specific enantiomer of the alcohol.

Various catalytic systems have been developed for the asymmetric reduction of α-amino ketones and related substrates. These include the use of chiral oxazaborolidine catalysts for the borane (B79455) reduction of α-ketoimines, which can produce arylethanolamines with high enantiomeric excess (ee). researchgate.net Asymmetric hydrogenation of α-dibenzylamino β-ketoesters catalyzed by iridium complexes has also been shown to be highly effective, providing β-hydroxy α-amino derivatives with excellent diastereoselectivities and enantioselectivities. rsc.org Furthermore, enzymatic reductions using alcohol dehydrogenases offer a green and highly stereoselective alternative for the synthesis of chiral amino alcohols. nih.gov

Chiral Auxiliary-Mediated Approaches to Beta-Amino Alcohols

One established strategy for controlling stereochemistry in the synthesis of β-amino alcohols involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

Biocatalytic Transformations for Enantioselective Production

Biocatalysis has emerged as a powerful and green alternative for the enantioselective production of chiral amino alcohols. nih.gov This method utilizes whole microorganisms or isolated enzymes as catalysts, which can operate under mild conditions (ambient temperature and pressure) and often exhibit exceptional chemo-, regio-, and enantioselectivity. nih.govnih.gov

For the synthesis of chiral α-amino alcohols, engineered amine dehydrogenases (AmDHs) have shown significant promise. nih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amino donor, to produce the desired amino alcohol with high enantiomeric excess (ee). nih.gov For instance, research has demonstrated the engineering of AmDHs that effectively convert α- and β-hydroxy ketones into their corresponding chiral amino alcohols with excellent stereoselectivity (>99% ee). nih.gov Another class of enzymes, transaminases (TAs), are also used for the synthesis of chiral amines from prochiral ketones, offering an environmentally favorable route. researchgate.net The application of these biocatalysts can significantly reduce the reliance on protecting groups and hazardous reagents often associated with traditional chemical synthesis.

The table below summarizes findings from biocatalytic transformations relevant to chiral alcohol production.

Biocatalyst StrainSubstrateProductEnantiomeric Excess (ee)Conversion
Leptolyngbya foveolarum (CCALA 76)1-phenylethyl acetate(R)-1-phenylethanol89%~50%
Nostoc cf-muscorum (CCALA 129)1-phenylethyl acetate(R)-1-phenylethanol88%~50%
Synechococcus bigranulatus (CCALA 187)1-phenylethyl acetate(R)-1-phenylethanol86%~50%

This data is based on the enantioselective hydrolysis of a model substrate to produce a chiral alcohol, demonstrating the potential of biocatalysis. nih.gov

Stereoselective Reductive Amination from Chiral Precursors

Stereoselective reductive amination is a direct and widely used method for synthesizing amines. The synthesis of this compound can be achieved through the reductive amination of a ketone with benzylamine. The reaction typically involves the condensation of the ketone (2-phenylpropan-2-one) with benzylamine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired amine.

To achieve stereoselectivity, this reaction can be initiated from a chiral precursor. If one starts with an enantiomerically pure ketone or amine, the stereochemistry of the final product can be controlled. The choice of reducing agent is critical to avoid unwanted side reactions. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated imine intermediate over the ketone starting material.

Optimization of reaction conditions is key to maximizing yield and purity.

ParameterTested RangeOptimal ValueResulting Yield (%)
Benzylamine:Ketone Ratio1:1 to 1.5:11.2:178
Reducing AgentNaBH₃CN vs. NaBH₄NaBH₃CN78
SolventMeOH, EtOH, THFMeOH78

Table based on optimized conditions for a related reductive amination.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. primescholars.com

Solvent-Free and Transition Metal-Free Methodologies

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution. primescholars.com Solvent-free, or solid-state, reactions can offer significant advantages, including reduced waste, lower costs, and sometimes enhanced reaction rates. researchgate.net Microwave irradiation in solvent-free conditions has been successfully used to promote reactions, often leading to shorter reaction times and cleaner product formation. mdpi.com

Furthermore, avoiding heavy and transition metals as catalysts is another important green objective, as these metals can be toxic and difficult to remove from the final product. nih.gov Research has focused on developing transition-metal-free synthetic routes, such as those utilizing organic catalysts or benign reagents, to construct complex molecules. nih.gov For instance, efficient one-pot syntheses of heterocyclic compounds have been achieved at room temperature without transition-metal catalysts, showcasing a cleaner and more atom-economical approach. nih.gov

Atom Economy and Process Mass Intensity Considerations

To quantify the "greenness" of a chemical process, several metrics have been developed. Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It is a theoretical value that highlights the inherent efficiency of a chemical transformation. Addition reactions, for example, tend to have a 100% atom economy as all reactant atoms are found in the product. buecher.de

Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering all materials used, including reactants, solvents, reagents, and process water, relative to the mass of the final product. acsgcipr.orgnih.gov

PMI = Total Mass in Process (kg) / Mass of Product (kg)

A lower PMI value indicates a more sustainable and efficient process with less waste generated. The pharmaceutical industry uses PMI to benchmark processes and identify opportunities for improvement, as a significant portion of waste often comes from solvents used in synthesis and purification steps. acsgcipr.orgnih.gov By focusing on improving both atom economy and PMI, chemists can design synthetic routes that are not only scientifically elegant but also environmentally responsible.

Reaction Mechanisms and Chemical Reactivity of 1 Benzylamino 2 Phenylpropan 2 Ol

Formation Mechanisms of the Propanol (B110389) Backbone

The synthesis of the 1-(benzylamino)-2-phenylpropan-2-ol backbone can be achieved through several established organic chemistry pathways. One common method is reductive amination. This process involves the condensation reaction between a ketone, specifically 2-phenylpropan-2-one, and benzylamine (B48309) to form an imine intermediate. This intermediate is then selectively reduced to yield the final product. Mild reducing agents like sodium cyanoborohydride are often employed for this reduction step.

Another synthetic route involves the nucleophilic substitution reaction between a suitable derivative of 2-phenylpropan-2-ol and benzylamine. The efficiency of this reaction is influenced by factors such as temperature and the choice of solvent.

A two-step synthesis via an imine intermediate is also a viable method. This involves the initial condensation of benzaldehyde (B42025) with 2-amino-2-phenylpropan-1-ol, followed by the reduction of the resulting imine with a reagent like sodium borohydride.

The table below summarizes key aspects of these formation mechanisms.

Formation MethodKey ReactantsIntermediateReducing Agent (if applicable)
Reductive Amination2-Phenylpropan-2-one, BenzylamineImineSodium cyanoborohydride
Nucleophilic Substitution2-Phenylpropan-2-ol derivative, BenzylamineNot applicableNot applicable
Two-Step Imine FormationBenzaldehyde, 2-Amino-2-phenylpropan-1-olImineSodium borohydride

Nucleophilic Reactivity of the Benzylamino Moiety

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, rendering it nucleophilic. numberanalytics.comquora.com This allows it to participate in a variety of reactions with electrophilic species. numberanalytics.com

Alkylation and Acylation: The benzylamino group can undergo alkylation when treated with alkyl halides, leading to the formation of more substituted amines. openstax.orgmsu.edu Similarly, acylation with acid chlorides or anhydrides yields the corresponding amide. openstax.orgbritannica.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Reaction with Carbonyls: While secondary amines like the benzylamino moiety react reversibly with aldehydes and ketones, this reactivity is a key aspect of their chemical profile. britannica.com

Basicity: The benzylamino group imparts basic properties to the molecule, readily reacting with acids to form ammonium (B1175870) salts. britannica.com The basicity of the nitrogen is influenced by the electronic effects of the benzyl (B1604629) group.

The nucleophilicity of the benzylamino group in this compound is a key determinant of its role as a versatile intermediate in organic synthesis.

Reactivity of the Hydroxyl Group: Oxidation and Substitution Pathways

The hydroxyl group in this compound is classified as a tertiary alcohol because the carbon atom to which it is attached is bonded to three other carbon atoms. vaia.com

Oxidation: A defining characteristic of tertiary alcohols is their resistance to oxidation under standard conditions. vaia.comsavemyexams.com Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom that can be readily removed during an oxidation reaction. vaia.com Therefore, heating a tertiary alcohol with common oxidizing agents like acidified potassium dichromate will not result in oxidation. vaia.com

Substitution: While direct oxidation is challenging, the hydroxyl group can participate in substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile. However, such reactions may be complicated by the presence of the nucleophilic amino group within the same molecule.

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in aromatic chemistry. chemistrytalk.orgleah4sci.combyjus.com The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the rings. wikipedia.orgmsu.edulibretexts.org

The general mechanism for EAS involves three key steps:

Generation of an electrophile: A strong electrophile is created, often with the help of a catalyst. byjus.com

Formation of a carbocation intermediate: The electrophile attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. leah4sci.combyjus.com

Removal of a proton: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. leah4sci.combyjus.com

Directing Effects of Substituents: The substituents on the benzene rings direct incoming electrophiles to specific positions (ortho, meta, or para). chemistrytalk.orgleah4sci.comlibretexts.org

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the ring, making it more reactive towards electrophiles. wikipedia.orgmsu.edu These groups typically direct incoming electrophiles to the ortho and para positions. leah4sci.comlibretexts.orglibretexts.org

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive. wikipedia.orgmsu.edu These groups generally direct incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

In this compound, the benzylamino group and the alkyl substituent on the other phenyl ring will influence the position of further substitution. The amino group, being an activating group, will direct electrophiles to the ortho and para positions of its attached phenyl ring. leah4sci.com The alkyl group on the second phenyl ring is also an activating, ortho-para directing group. libretexts.org

The following table summarizes the directing effects of common functional groups.

Functional Group TypeEffect on Ring ReactivityDirecting EffectExamples
Electron-Donating Groups (EDGs)ActivatingOrtho, Para-NH₂, -OH, -OR, -Alkyl
Electron-Withdrawing Groups (EWGs)DeactivatingMeta-NO₂, -CN, -C=O, -SO₃H
HalogensDeactivatingOrtho, Para-F, -Cl, -Br, -I

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The spatial arrangement of the functional groups in this compound can significantly influence its reactivity. A key interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group (H-bond donor) and the nitrogen atom of the benzylamino group (H-bond acceptor). rsc.orgacs.org

The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, which in turn can affect the accessibility of the reactive sites. rsc.org For instance, if the nitrogen's lone pair is engaged in a hydrogen bond, its nucleophilicity may be reduced. Conversely, the proximity of the amino and hydroxyl groups, enforced by hydrogen bonding, could facilitate certain intramolecular reactions.

The relative stereochemistry of the chiral centers in the molecule also plays a crucial role in determining its three-dimensional shape and, consequently, its interactions with other molecules. ontosight.aidiva-portal.org Different stereoisomers will have distinct conformational preferences, leading to variations in their chemical and biological properties. ontosight.ai Computational studies can provide insights into the stable conformations and the energetic favorability of intramolecular interactions. acs.org

Stereochemical Aspects and Chiral Resolution of 1 Benzylamino 2 Phenylpropan 2 Ol

Identification and Characterization of Stereoisomers

1-(Benzylamino)-2-phenylpropan-2-ol possesses a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, the methyl group, and the benzylaminomethyl group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-(benzylamino)-2-phenylpropan-2-ol and (S)-1-(benzylamino)-2-phenylpropan-2-ol.

The characterization and differentiation of these stereoisomers rely on various analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and identifying the enantiomers. Spectroscopic methods such as nuclear magnetic resonance (NMR) can provide structural information, while X-ray crystallography can determine the absolute configuration of each stereoisomer.

Classical Chiral Resolution Techniques

Classical chiral resolution methods involve the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. wikipedia.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

A common and well-established method for resolving chiral amines like this compound is through the formation of diastereomeric salts. pharmtech.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. wikipedia.org The resulting products are two diastereomeric salts with different solubilities.

This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

Table 1: Common Chiral Resolving Acids for Amines

Chiral Resolving AgentType
Tartaric acidAcid
Camphorsulfonic acidAcid
Mandelic acidAcid
N-Boc-phenylalanineAcid
N-Boc-valineAcid

This table is for illustrative purposes and the suitability of a specific resolving agent for this compound would require experimental screening. onyxipca.com

Derivatization with Chiral Resolving Agents

Another classical approach involves the derivatization of the enantiomers with a chiral resolving agent to form diastereomeric derivatives. wikipedia.org These diastereomers, similar to diastereomeric salts, possess distinct physical properties, enabling their separation by methods such as chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Chromatographic Enantioseparation Methods

Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers due to their high efficiency and versatility. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely used for a broad range of chiral compounds. researchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Table 2: Illustrative Chiral HPLC Parameters

ParameterCondition
ColumnChiralpak® AD-RH, Chiralcel® OD-RH
Mobile PhaseAcetonitrile/Buffer (e.g., phosphate (B84403) or borate)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength

These parameters are examples and would need to be optimized for the specific separation of this compound enantiomers. researchgate.net

Gas-Liquid Chromatography (GLC) for Stereoisomer Analysis

Gas-Liquid Chromatography (GLC), often simply referred to as gas chromatography (GC), can also be employed for the analysis of the stereoisomers of this compound. For volatile and thermally stable compounds, GC on a chiral capillary column can provide excellent resolution of enantiomers. Often, derivatization of the amino alcohol to a more volatile derivative, such as a trifluoroacetyl or trimethylsilyl (B98337) derivative, is necessary to improve its chromatographic behavior.

Strategies for Deracemization and Enantiomeric Enrichment

The primary strategies for obtaining enantiomerically pure this compound would include chemoenzymatic dynamic kinetic resolution and classical resolution via diastereomeric salt formation.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique to overcome the 50% theoretical yield limit of a standard kinetic resolution. nih.gov This method combines the enantioselective reaction of an enzyme with a simultaneous, in-situ racemization of the less reactive enantiomer, allowing for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. nih.gov

For this compound, a chemoenzymatic DKR process would involve two key catalytic components:

An Enzyme for Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of alcohols and amines via enantioselective acylation. nih.govacs.org Given the structure of the target molecule, the enzyme could potentially acylate the secondary benzylamino group. The tertiary nature of the alcohol at C2 might render it sterically hindered and less susceptible to enzymatic acylation.

A Racemization Catalyst: A transition-metal complex is required to racemize the unreacted enantiomer continuously. For chiral amines, catalysts based on palladium (e.g., Pd/C) have been used. nih.gov For alcohols, ruthenium-based catalysts, such as the Shvo catalyst, are well-established. acs.org

A significant challenge in developing a DKR process is ensuring the compatibility of the enzyme and the racemization catalyst, as they must function optimally under the same reaction conditions without inhibiting each other. nih.govacs.org The design of a successful DKR would require careful optimization of several parameters.

The table below outlines the key variables and potential options for developing a hypothetical DKR process for this compound.

ParameterPotential Options & ConsiderationsRationale/Reference
Enzyme Candida antarctica lipase B (CALB, Novozym-435); Lipase from Pseudomonas stutzeriWidely used and effective for DKR of both alcohols and amines. acs.org
Acyl Donor Ethyl acetate; Isopropenyl acetateCommon acylating agents used in lipase-catalyzed resolutions. nih.gov
Racemization Catalyst Shvo's ruthenium complex (for alcohol); Palladium on carbon (Pd/C) (for amine)Proven catalysts for the racemization of alcohols and amines, respectively. nih.govacs.org
Solvent Toluene; Tetrahydrofuran (THF)Organic solvents are typically required for DKR processes. nih.gov
Temperature 25°C - 70°CMust be a compromise between optimal activity for the enzyme and the racemization catalyst. nih.govacs.org

Crystallization-Based Methods

Diastereomeric Salt Formation: A classical and robust method for resolving racemates involves their conversion into a pair of diastereomers, which possess different physical properties and can be separated. researchgate.net The basic benzylamino group in this compound is suitable for reaction with a chiral acid to form diastereomeric salts.

Common chiral resolving agents for amines include:

(+)- or (-)-Tartaric acid

(+)- or (-)-Mandelic acid

(+)- or (-)-Camphorsulfonic acid

The process involves dissolving the racemic amine and one enantiomer of the chiral acid in a suitable solvent. Upon crystallization, the salt of one diastereomer will preferentially precipitate due to lower solubility. This solid can be isolated by filtration. Subsequently, the chiral auxiliary (the acid) is removed by neutralization and extraction, yielding the enantiomerically enriched amine. The other enantiomer can often be recovered from the mother liquor.

Enantioselective Crystallization: This method involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate. researchgate.net If the racemate crystallizes as a conglomerate (a physical mixture of separate enantiomeric crystals), this process can be initiated by seeding with a crystal of the desired enantiomer. nih.gov This technique, also known as preferential crystallization, can be highly efficient but is only applicable to the estimated 5-10% of chiral compounds that form conglomerates. researchgate.net Determining the solid-state phase behavior of racemic this compound would be a necessary first step to evaluate the feasibility of this approach. researchgate.net

Computational and Theoretical Investigations of 1 Benzylamino 2 Phenylpropan 2 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing the properties of 1-(Benzylamino)-2-phenylpropan-2-ol. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function. For flexible molecules like this compound, multiple conformations are possible due to rotation around single bonds. Theoretical studies have explored these conformational possibilities to identify the most stable arrangements.

DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are a common choice for investigating conformational preferences. mdpi.com These studies involve optimizing the geometry of various potential conformers and comparing their relative energies to determine the most stable structures. For analogous molecules, conformational analysis has been performed by systematically rotating key dihedral angles to map the potential energy surface and identify energy minima. researchgate.neteurjchem.com The preferred conformations are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For compounds with similar functional groups, HOMO-LUMO analysis has been performed using DFT calculations. mdpi.comresearchgate.net These studies reveal that the distribution of these frontier orbitals is typically localized over the aromatic rings and the heteroatoms (nitrogen and oxygen). The HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. This analysis helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Computational ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Mulliken Atomic Charges A method for partitioning the electron density among atoms.Provides insight into the charge distribution and reactive sites.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that determines a molecule's NLO response.

Theoretical calculations have been used to predict the NLO properties of related organic molecules. mdpi.comresearchgate.net These studies, typically performed using DFT methods, calculate the components of the hyperpolarizability tensor. A high value of β suggests that the molecule may exhibit significant NLO activity. The presence of donor and acceptor groups connected by a π-conjugated system often enhances the NLO response. In this compound, the phenyl and benzyl (B1604629) groups can act as part of a charge-transfer system, potentially giving rise to NLO properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govmdpi.com This is particularly important for understanding conformational changes and the influence of the surrounding environment.

MD simulations can be used to explore the conformational landscape of this compound more extensively than static calculations. nih.gov By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's flexibility and the most probable shapes it adopts at a given temperature. The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. frontiersin.orgrsc.org MD simulations are particularly well-suited for studying these solvent effects, as they can explicitly model the interactions between the solute and solvent molecules. frontiersin.orgresearchgate.net

For a molecule like this compound, which has both polar (hydroxyl and amino groups) and non-polar (phenyl rings) regions, the choice of solvent is critical. In polar solvents like water or methanol, the solvent molecules can form hydrogen bonds with the solute, stabilizing certain conformations. rsc.orgresearchgate.net In contrast, in non-polar solvents, intramolecular interactions may become more dominant in determining the preferred conformation. MD simulations can reveal how the solvent shell organizes around the molecule and how this influences its conformational preferences and dynamic behavior. researchgate.net

Intermolecular Interactions and Supramolecular Assembly of this compound

The supramolecular assembly of this compound in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively dictate the macroscopic properties of the compound. Computational and theoretical investigations, while not extensively reported for this specific molecule, can be inferred from studies on analogous systems containing benzylamine (B48309) and amino alcohol moieties. The key intermolecular forces at play include hydrogen bonding and π-interactions, which together facilitate the formation of well-defined supramolecular structures.

The molecular structure of this compound features both hydrogen bond donors (the hydroxyl and secondary amine groups) and acceptors (the nitrogen and oxygen atoms), as well as two phenyl rings capable of participating in various π-interactions. The interplay of these functionalities allows for the formation of a robust network of intermolecular connections.

Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of condensed matter. researchgate.net In the case of this compound, several types of hydrogen bonds are conceivable and are expected to be the primary drivers of its supramolecular organization. These include interactions between the hydroxyl group and the nitrogen atom of the benzylamino group (O-H···N) and between the amine proton and the hydroxyl oxygen (N-H···O).

Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the geometries and energies of such hydrogen-bonded systems. researchgate.netufba.brfrontiersin.org Studies on related amino alcohols have quantified the strength of intramolecular N-H···O hydrogen bonds, which can also provide insight into the potential for intermolecular variations of these interactions. nih.govresearchgate.net

The formation of intermolecular hydrogen bonds can lead to various supramolecular motifs, such as chains, dimers, and sheets. For instance, in the crystalline state, it is plausible that molecules of this compound arrange in a head-to-tail fashion, forming extended chains through a repeating pattern of O-H···N or N-H···O hydrogen bonds. Alternatively, centrosymmetric dimers could be formed via a pair of complementary hydrogen bonds.

The following table summarizes the potential hydrogen bonding interactions in this compound, with typical geometric parameters inferred from computational studies on similar molecules.

Interaction Type Donor Acceptor Typical D-H···A Angle
O-H···NHydroxylAmino N~170-180°
N-H···OAminoHydroxyl O~160-175°

This table presents hypothetical data based on common geometries of intermolecular hydrogen bonds in related organic compounds.

π-Interactions

π-π Stacking: This can occur between the phenyl rings of adjacent molecules. The geometry of this interaction can be either face-to-face or offset (parallel-displaced).

C-H···π Interactions: These involve the interaction of a C-H bond with the electron cloud of a phenyl ring. The C-H bond can originate from the benzyl group or the propanol (B110389) backbone.

Computational studies on other benzyl-containing compounds have demonstrated the significance of these interactions in directing crystal packing. The interplay between hydrogen bonding and π-interactions can lead to complex three-dimensional architectures. For example, hydrogen-bonded chains or sheets may be further interlinked by π-π stacking or C-H···π interactions, creating a more robust and stable crystal lattice.

The following table outlines the potential π-interactions involving the phenyl rings of this compound.

Interaction Type Participating Groups Typical Geometry
π-π StackingPhenyl ring - Phenyl ringParallel-displaced
C-H···πBenzyl C-H - Phenyl ringT-shaped or edge-to-face
C-H···πPropanol backbone C-H - Phenyl ringT-shaped or edge-to-face

This table is illustrative and based on common π-interaction geometries observed in aromatic compounds.

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Benzylamino 2 Phenylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed molecular map can be constructed.

¹H-NMR and ¹³C-NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the electronic environment of each unique proton and carbon atom in the molecule, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(benzylamino)-2-phenylpropan-2-ol is expected to exhibit distinct signals corresponding to each type of proton. The two phenyl rings (one from the benzyl (B1604629) group and one directly attached to the tertiary alcohol carbon) would produce a complex multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm, integrating to 10 protons. The benzylic methylene (B1212753) protons (N-CH₂-Ph) adjacent to the nitrogen and the phenyl ring would likely appear as a singlet around δ 3.7-3.8 ppm. The other methylene protons (C-CH₂-N) adjacent to the tertiary carbon and the nitrogen would also likely be a singlet, shifted further upfield. The two methyl groups attached to the tertiary alcohol carbon are chemically equivalent and would present as a sharp singlet, integrating to six protons. The hydroxyl (-OH) and amine (N-H) protons are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for the quaternary carbon of the tertiary alcohol, the carbons of the two methylene groups, the methyl group carbons, and the various aromatic carbons. The quaternary carbon bearing the hydroxyl group is expected to appear significantly downfield. The aromatic carbons would generate a series of signals in the δ 125-145 ppm range. The methylene and methyl carbons would appear in the upfield aliphatic region of the spectrum.

Predicted NMR Spectral Data

Assignment Predicted ¹H-NMR Data Predicted ¹³C-NMR Data
Aromatic Protons (C₆H₅) δ 7.2-7.4 ppm (m, 10H) δ 125-145 ppm
Benzylic Methylene (N-CH₂-Ph) ~δ 3.7 ppm (s, 2H) ~δ 54 ppm
Methylene (C-CH₂-N) ~δ 2.8 ppm (s, 2H) Not specified
Methyl (C(OH)(CH₃)₂) ~δ 1.5 ppm (s, 6H) Not specified
Hydroxyl (-OH) Variable, broad singlet Not applicable
Amine (-NH) Variable, broad singlet Not applicable

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR identifies the types of protons and carbons, 2D NMR techniques are crucial for establishing the connectivity between them and elucidating through-space relationships, which is key for stereochemical assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would be relatively simple due to the lack of extensive proton-proton coupling networks. The primary use would be to confirm the absence of coupling for the singlets corresponding to the methylene and methyl groups, confirming their isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. For instance, the proton signal around δ 3.7 ppm would show a cross-peak with the benzylic methylene carbon signal, and the proton signal at ~δ 1.5 ppm would correlate with the methyl carbon signal. This technique is invaluable for unambiguous assignment of the carbon skeleton. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ is expected for the O-H stretching vibration of the tertiary alcohol, with its breadth resulting from hydrogen bonding. A moderate absorption around 3350-3310 cm⁻¹ would correspond to the N-H stretch of the secondary amine. The C-N stretching vibration would appear in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching would be observed as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. The C-H stretching vibrations would also be visible. While the O-H stretch is typically weak in Raman, the C-N and C-C skeletal vibrations would be observable.

Expected Vibrational Frequencies

Functional Group Vibrational Mode **Expected IR Frequency (cm⁻¹) ** **Expected Raman Frequency (cm⁻¹) **
Hydroxyl (-OH) O-H Stretch 3400-3300 (Broad) Weak
Amine (-NH) N-H Stretch 3350-3310 (Medium) Medium
Aromatic C-H C-H Stretch 3100-3000 (Sharp) Strong
Aliphatic C-H C-H Stretch 3000-2850 (Strong) Strong
Aromatic C=C C=C Stretch 1600-1450 (Multiple, Medium) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound are the two phenyl rings. These aromatic systems give rise to characteristic π → π* electronic transitions.

The spectrum is expected to show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The B-band arises from transitions that are symmetry-forbidden but become allowed through vibrational coupling. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the substituents on the rings, although the alkylamino and hydroxyalkyl groups attached to the rings are not expected to cause major shifts compared to simple alkylbenzenes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of the benzyl and phenyl groups relative to each other. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that dictate the crystal packing. As of this writing, a crystal structure for this specific compound does not appear to be available in public databases.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

The molecular formula of this compound is C₁₆H₁₉NO, which corresponds to a monoisotopic mass of approximately 241.15 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 241.

The fragmentation of this molecule is expected to be directed by the functional groups. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a phenylpropyl alcohol radical or a benzyl radical. Cleavage of the C-C bond between the carbon bearing the nitrogen and the carbon bearing the alcohol would be a dominant pathway.

A very common fragmentation for benzylamines is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 through cleavage of the benzylic C-N bond, which would likely be the base peak or a very intense peak in the spectrum.

Cleavage can also be initiated by the tertiary alcohol, potentially leading to the loss of a methyl radical (M-15) or other fragments.

Predicted Major Mass Spectral Fragments

m/z Value Proposed Fragment Identity Fragmentation Pathway
241 [C₁₆H₁₉NO]⁺ Molecular Ion (M⁺)
120 [C₈H₁₀N]⁺ α-cleavage, loss of C₈H₉O•
91 [C₇H₇]⁺ Cleavage of benzyl group to form tropylium ion

Chemical Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Structurally Related Beta-Amino Alcohols

The synthesis of β-amino alcohols, such as those structurally related to 1-(benzylamino)-2-phenylpropan-2-ol, is a cornerstone of organic synthesis due to their prevalence in biologically active molecules. rroij.comacs.orggaylordchemical.com A variety of synthetic strategies have been developed to access this important structural motif.

One of the most common and direct methods for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. rroij.commdpi.comorganic-chemistry.org This reaction is often catalyzed by Lewis acids, metal-organic frameworks, or bismuth (III) salts to afford the desired products with high regioselectivity. mdpi.com For instance, the reaction of styrene (B11656) oxide with benzylamine (B48309) would be a direct route to 1-(benzylamino)-2-phenyl-2-ethanol, a close analogue. The regioselectivity of this reaction is critical, as nucleophilic attack can occur at either carbon of the epoxide ring. In the case of styrene oxide, the attack of the amine typically occurs at the less sterically hindered terminal carbon, or at the benzylic carbon, depending on the reaction conditions and the nature of the catalyst. researchgate.netgrowingscience.com

Photoredox catalysis has emerged as a powerful and green method for β-amino alcohol synthesis. acs.orggaylordchemical.com These light-induced reactions often proceed under mild conditions and can tolerate a wide range of functional groups. gaylordchemical.com One such method involves the reaction of styrenes or phenylacetylenes with O-acyl hydroxylamines and enol derivatives in the presence of an iridium catalyst and white LED light. gaylordchemical.com This approach allows for the construction of complex β-amino alcohol derivatives with high regioselectivity. gaylordchemical.com

Another innovative approach is the radical-mediated β-C-H amination of alcohols . nih.gov This strategy utilizes an imidate radical that undergoes an intramolecular hydrogen atom transfer (HAT), leading to the formation of a β-amino alcohol. This method is notable for its ability to functionalize otherwise unreactive C-H bonds. nih.gov

Furthermore, asymmetric synthesis of β-amino alcohols is of great interest for accessing enantiomerically pure compounds. diva-portal.orgdiva-portal.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool of natural amino acids. diva-portal.orgdiva-portal.orgnih.gov For example, the asymmetric ring-opening of epoxides with amines is a straightforward route to chiral β-amino alcohols. mdpi.com

The following table summarizes various synthetic methods for preparing β-amino alcohols.

Synthetic Method Description Key Features Reference(s)
Ring-Opening of EpoxidesNucleophilic attack of an amine on an epoxide ring.Common, versatile, often requires a catalyst for regioselectivity. rroij.commdpi.comorganic-chemistry.orgresearchgate.net
Photoredox CatalysisLight-induced radical reactions.Mild conditions, high regioselectivity, broad substrate scope. acs.orggaylordchemical.com
Radical C-H AminationIntramolecular hydrogen atom transfer from an imidate radical.Functionalization of unactivated C-H bonds. nih.gov
Asymmetric SynthesisUse of chiral catalysts, auxiliaries, or starting materials.Access to enantiomerically pure compounds. diva-portal.orgdiva-portal.orgnih.gov
Reductive AminationReaction of a β-hydroxy ketone with an amine followed by reduction.Stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org

Systematic Modifications of Phenyl and Benzyl (B1604629) Moieties and Their Chemical Consequences

The phenyl and benzyl groups in this compound are key structural features that can be systematically modified to probe their influence on the compound's chemical properties and reactivity. These modifications can impact factors such as steric hindrance, electronic effects, and potential for intermolecular interactions.

Modifications to the Phenyl Ring:

Introducing substituents onto the phenyl ring attached to the carbinol center can significantly alter the electronic nature of the benzylic position. Electron-donating groups (e.g., -OCH3, -CH3) would increase the electron density at the benzylic carbon, potentially influencing the stability of any nearby cationic intermediates or transition states. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) would decrease electron density, which could affect the nucleophilicity of the hydroxyl group or the acidity of the benzylic proton.

Structure-activity relationship (SAR) studies on related compounds, such as analogues of the tuberculosis drug bedaquiline, have shown that modifications to the aromatic rings can significantly impact biological activity. nih.gov For example, replacing a naphthalene (B1677914) unit with various bicyclic heterocycles led to a range of lipophilicity and inhibitory activity. nih.gov Similarly, in studies of benzothiazole-phenyl analogues, the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by target enzymes. nih.gov

Modifications to the Benzyl Moiety:

Alterations to the benzyl group on the amine can also have profound chemical consequences. Introducing substituents on the aromatic ring of the benzyl group can modulate the basicity of the nitrogen atom. Electron-donating groups will increase the basicity, making the amine a stronger nucleophile, while electron-withdrawing groups will decrease its basicity. This can directly impact the rate and efficiency of reactions where the amine acts as a nucleophile, such as in the synthesis of the β-amino alcohol itself via epoxide ring-opening.

Furthermore, the steric bulk of the benzyl group can be altered. Replacing the benzyl group with smaller alkyl groups or larger, more sterically demanding groups like a trityl group would influence the accessibility of the nitrogen's lone pair and the hydroxyl group, potentially affecting reaction rates and selectivities. In the context of catalysis, where β-amino alcohols can act as chiral ligands, such modifications are crucial for tuning the steric environment around a metal center. rsc.org

The following table outlines potential modifications and their expected chemical consequences.

Modification Position Example Substituent Expected Chemical Consequence Reference(s)
Electron-Donating GroupPhenyl Ring-OCH3Increased electron density at the benzylic carbon. mdpi.com
Electron-Withdrawing GroupPhenyl Ring-CF3Decreased electron density at the benzylic carbon. nih.gov
Electron-Donating GroupBenzyl Ring-CH3Increased basicity of the amine. rsc.org
Electron-Withdrawing GroupBenzyl Ring-NO2Decreased basicity of the amine. rsc.org
Increased Steric BulkBenzyl Moiety-C(CH3)3Increased steric hindrance around the nitrogen and hydroxyl groups. researchgate.net

Exploration of Variously Substituted Amines and Alcohols in Analogues

The structural diversity of β-amino alcohols can be greatly expanded by exploring a wide range of substituted amines and alcohols in their synthesis. This exploration is fundamental to developing new synthetic methodologies and to creating libraries of compounds with diverse properties.

Varying the Amine Component:

The synthesis of β-amino alcohol analogues allows for the incorporation of a vast array of primary and secondary amines. Both aromatic and aliphatic amines can be used in reactions such as the ring-opening of epoxides. rroij.comgrowingscience.com The choice of amine influences not only the steric and electronic properties of the resulting β-amino alcohol but can also affect the regioselectivity of the synthesis. For example, in the ring-opening of styrene oxide, aromatic amines and aliphatic amines can exhibit complementary regioselectivity. organic-chemistry.org

The use of chiral amines is a key strategy for the asymmetric synthesis of β-amino alcohols. google.com For instance, enantiomerically pure α-methylbenzylamine can be used to prepare specific stereoisomers of norephedrine-type compounds. google.com

Varying the Alcohol Precursor (Epoxide or Carbonyl Compound):

The alcohol portion of the β-amino alcohol is typically derived from an epoxide or a carbonyl compound. The structure of this precursor dictates the substitution pattern at the carbinol carbon and the adjacent carbon. A wide variety of epoxides, including those derived from different styrenes and other alkenes, can be employed. gaylordchemical.com Similarly, β-hydroxy ketones can be used as precursors in reductive amination reactions to produce 1,3-amino alcohols. organic-chemistry.org

The synthesis of β-amino alcohol derivatives from substituted phenols, epichlorohydrin, and various amines has also been reported, further expanding the accessible structural diversity. researchgate.net

The following table provides examples of different amine and alcohol precursors used in the synthesis of β-amino alcohol analogues.

Amine Type Example Alcohol Precursor Type Example Resulting Analogue Class Reference(s)
Primary Aromatic AmineAniline (B41778)Styrene Oxide2-Phenyl-oxirane2-(Phenylamino)-1-phenylethanol growingscience.com
Secondary Aliphatic AmineMorpholinePropylene Oxide2-Methyl-oxirane1-(Morpholino)propan-2-ol researchgate.net
Chiral Primary Amine(S)-α-MethylbenzylaminePhenylacetylcarbinol1-Hydroxy-1-phenylpropan-2-one(1R,2S)-2-Amino-1-phenylpropan-1-ol (L-Norephedrine) google.com
Primary Aliphatic AmineBenzylamine(R)-Phenylacetylcarbinol(R)-1-Hydroxy-1-phenylpropan-2-oneL-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol google.com

Influence of Substituents on Chemical Reactivity and Stereoselectivity

The nature and position of substituents on the core structure of β-amino alcohols have a profound impact on their chemical reactivity and the stereochemical outcome of reactions in which they are involved or synthesized.

Influence on Reactivity:

Substituents can influence reactivity through both electronic and steric effects. As discussed previously, electron-donating or withdrawing groups on the phenyl or benzyl rings can alter the nucleophilicity of the amine and the acidity of the hydroxyl group. For example, in the synthesis of β-amino ketones via the Mannich reaction, electron-withdrawing substituents on the arylamine were found to be preferable for achieving higher yields. rsc.org

Steric hindrance plays a crucial role in determining reaction rates and, in some cases, can even dictate the reaction pathway. Bulky substituents near the reactive centers can impede the approach of reagents, slowing down the reaction. rsc.org

Influence on Stereoselectivity:

In asymmetric synthesis, substituents are critical for controlling stereoselectivity. Chiral β-amino alcohols are widely used as catalysts and ligands in asymmetric transformations. rsc.org The substituents at the α- and β-positions to the nitrogen and oxygen atoms create a specific chiral environment that can direct the stereochemical course of a reaction. rsc.org

For instance, in the asymmetric Michael addition of β-keto esters to nitroalkenes catalyzed by primary β-amino alcohols, the substituents at the α- and β-positions of the catalyst were found to be crucial for controlling the enantioselectivity of the reaction. nih.govrsc.org The steric interactions between the substituents on the catalyst and the substrates in the transition state determine which enantiomer of the product is formed preferentially. rsc.org

Furthermore, in the synthesis of β-amino alcohols themselves, the existing stereochemistry of the starting materials or the influence of a chiral catalyst directs the formation of new stereocenters. In the diastereoselective reduction of β-amino ketones to γ-amino alcohols, the stereochemical outcome is highly dependent on the choice of catalyst and the existing chiral center in the substrate. rsc.org

The following table summarizes the influence of substituents on reactivity and stereoselectivity.

Factor Influence Example Reference(s)
Electronic EffectsAlters nucleophilicity/basicity and acidity.Electron-withdrawing groups on an aniline increase the yield in Mannich reactions. rsc.org
Steric HindranceAffects reaction rates and accessibility of reactive sites.Bulky substituents can decrease reaction yields. rsc.org
Chiral EnvironmentDirects the stereochemical outcome of asymmetric reactions.Substituents on a β-amino alcohol catalyst control enantioselectivity in Michael additions. nih.govrsc.org
DiastereocontrolExisting stereocenters and catalysts influence the formation of new stereocenters.The choice of a hydrogenation catalyst determines the syn or anti diastereoselectivity in the reduction of β-amino ketones. rsc.org

Catalytic and Synthetic Applications of 1 Benzylamino 2 Phenylpropan 2 Ol in Organic Chemistry

Role as Chiral Building Blocks in Complex Molecule Synthesis

1-(Benzylamino)-2-phenylpropan-2-ol serves as a crucial intermediate in the elaboration of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations. These functional groups can be selectively protected or reacted, enabling the stepwise construction of intricate molecular architectures. The inherent chirality of the molecule is of paramount importance, as it allows for the synthesis of enantiomerically pure target compounds, which is particularly significant in the pharmaceutical and agrochemical industries. The presence of a phenyl group can also influence the stereochemical outcome of reactions through steric hindrance and electronic effects.

The utility of this compound as a building block is demonstrated in its application as an intermediate in the synthesis of various biologically active molecules. Its structural framework can be found embedded within larger, more complex structures, where the initial chirality of the amino alcohol dictates the final stereochemistry of the product.

Use as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

In the realm of asymmetric synthesis, chiral ligands and auxiliaries are indispensable tools for controlling the stereoselectivity of chemical reactions. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a catalytic cycle. mdpi.com Due to its structural motifs, this compound and its derivatives have the potential to act in both capacities.

The amino and hydroxyl groups can chelate to a metal center, forming a rigid, chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. The specific stereochemistry of the resulting product is determined by the absolute configuration of the chiral ligand.

Applications in Enantioselective Oxidation Reactions

While the broader class of chiral amino alcohols has been successfully employed as ligands in a variety of enantioselective oxidation reactions, specific documented applications of this compound in this context are not widely reported in the reviewed literature. However, the principles of its potential application can be inferred from related systems. Chiral amino alcohol-derived ligands have been used to great effect in reactions such as the Sharpless asymmetric epoxidation and dihydroxylation, where they control the facial selectivity of the oxidant's approach to a double bond. In metal-catalyzed oxidations, a chiral amino alcohol can coordinate to the metal, creating a chiral catalytic species that delivers the oxidant in a stereocontrolled manner. acs.org

The following table illustrates the types of enantioselective oxidation reactions where chiral amino alcohols are commonly used as ligands or auxiliaries.

Reaction Type Metal/Catalyst Substrate Typical Outcome
Asymmetric EpoxidationTi(OiPr)₄/DETAllylic AlcoholsEnantiomerically enriched epoxides
Asymmetric DihydroxylationOsO₄/Chiral LigandAlkenesEnantiomerically enriched diols
Ketone OxidationBaeyer-Villiger MonooxygenasesProchiral KetonesEnantiomerically enriched esters/lactones

Applications in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. The key to success in these reactions is the design of effective chiral ligands that can deliver hydrogen to a prochiral substrate with high enantioselectivity. Chiral β-amino alcohols are a well-established class of ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The ruthenium complex, formed in situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral amino alcohol, can efficiently reduce a wide range of substrates to their corresponding chiral alcohols or amines with high yields and enantiomeric excesses. mdpi.com

While specific examples detailing the use of this compound in this capacity are not prevalent in the surveyed literature, the structural similarity to other effective ligands suggests its potential. The table below showcases the application of various chiral P,N,N-ligands, a class that includes derivatives of amino alcohols, in asymmetric hydrogenation.

Ligand Type Metal Catalyst Substrate Product Enantiomeric Excess (ee)
Chiral P,N,N-LigandRutheniumKetonesChiral AlcoholsUp to 99%
Chiral P,N,N-LigandIridiumKetonesChiral AlcoholsUp to 99%
Chiral P,N,N-LigandManganeseIminesChiral AminesHigh

Participation in Cascade or Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient strategies in organic synthesis. These processes offer significant advantages in terms of atom economy, step economy, and reduced waste generation. Chiral amino alcohols can play a crucial role in initiating or participating in such cascades, often acting as chiral catalysts or by being incorporated into the final product. nih.govnih.gov

For instance, a chiral amino alcohol can catalyze an initial enantioselective step, and the resulting chiral intermediate can then undergo a series of subsequent transformations. chemrxiv.org While direct participation of this compound in a specific cascade reaction is not extensively documented, the potential exists. An example of a general cascade involving chiral amino alcohol synthesis is the enzymatic cascade starting from L-lysine, which involves regio- and diastereoselective oxidation followed by decarboxylation to yield optically enriched amino alcohols. nih.govnih.gov

Precursors in the Synthesis of Optically Active Fine Chemicals

One of the primary applications of this compound is as a precursor in the synthesis of optically active fine chemicals, particularly active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure drugs is of utmost importance, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.

The compound can be synthesized through methods like reductive amination of a corresponding ketone, with reaction conditions optimized for yield and purity.

Table of Optimized Reductive Amination Conditions

Parameter Tested Range Optimal Value Yield (%)
Benzylamine (B48309):Ketone 1:1 to 1.5:1 1.2:1 78
Reducing Agent NaBH₃CN, NaBH₄ NaBH₃CN 78 vs. 52
Solvent MeOH, EtOH, THF MeOH 78

This data is illustrative of typical optimization parameters for the synthesis of such compounds.

Once synthesized, this chiral precursor can undergo further chemical modifications, such as N-debenzylation, to reveal a primary amine, or reactions at the hydroxyl group, to be incorporated into a larger, more complex target molecule. The inherent chirality of this compound ensures that the stereochemical integrity is carried through the synthetic sequence, ultimately leading to the desired enantiomer of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzylamino)-2-phenylpropan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-phenylpropan-2-ol derivatives with benzylamine under acidic or catalytic conditions (e.g., using NaBH₃CN as a reducing agent). Reaction optimization should focus on temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios to minimize byproducts like over-alkylated amines. Purity can be monitored via HPLC or GC-MS, with yields typically ranging from 60–85% depending on substrate activation .

Q. How can researchers characterize the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the benzylamino and phenyl group positions. Chiral HPLC or polarimetry is critical for resolving enantiomers if the compound has stereocenters. X-ray crystallography may be employed for absolute configuration determination. Mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula (C₁₆H₁₉NO) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation of the benzylamino group. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via FTIR or NMR for carbonyl formation (indicative of oxidation). Avoid prolonged exposure to light, as aromatic amines are prone to photodegradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the pharmacological activity of this compound?

  • Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) or resolve racemic mixtures via chiral chromatography (e.g., Chiralpak® columns). Evaluate receptor binding affinity using radioligand assays (e.g., β-adrenergic receptors) and compare IC₅₀ values. Pharmacokinetic studies (e.g., in vivo LC-MS/MS) can reveal enantiomer-specific metabolic pathways .

Q. What analytical strategies resolve contradictions in reported solubility and partition coefficients (logP) for this compound?

  • Methodological Answer : Discrepancies in logP values may arise from solvent polarity or pH variations. Use shake-flask methods with octanol/water systems at controlled pH (e.g., 7.4 for physiological relevance). Validate results with computational models (e.g., COSMO-RS) and compare with experimental data. For solubility, employ dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. How does this compound interact with biological membranes, and what experimental designs quantify its permeability?

  • Methodological Answer : Use artificial lipid bilayers (e.g., PAMPA assay) to measure passive diffusion. For active transport, employ Caco-2 cell monolayers and quantify apical-to-basolateral flux via LC-MS. Molecular dynamics simulations can model interactions with lipid headgroups, highlighting hydrogen bonding with the amino alcohol moiety .

Q. What catalytic systems enhance the reactivity of this compound in asymmetric synthesis or cross-coupling reactions?

  • Methodological Answer : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using the phenyl group as a directing moiety. For asymmetric transformations, employ organocatalysts like proline derivatives to functionalize the amino alcohol group. Monitor reaction progress via in situ IR spectroscopy to optimize turnover frequency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal decomposition profile?

  • Methodological Answer : Replicate decomposition studies using differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min). Compare TGA data across labs to identify moisture or impurity effects (e.g., residual solvents). Publish raw DSC curves and kinetic models (e.g., Friedman method) to reconcile discrepancies .

Q. Why do NMR spectra of this compound vary across studies, and how can this be standardized?

  • Methodological Answer : Variations may stem from solvent deuteration levels (e.g., CDCl₃ vs. DMSO-d₆) or pH-dependent proton exchange. Standardize NMR acquisition parameters (e.g., 500 MHz, 298 K) and report solvent-specific chemical shifts. Use 2D NMR (COSY, HSQC) to unambiguously assign peaks .

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